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Compound of Interest

Compound Name:
Methyl 2-(bromomethyl)-3-

fluorobenzoate

Cat. No.: B118828 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several

halogenated benzoic acid derivatives. While the specific crystal structure of Methyl 2-
(bromomethyl)-3-fluorobenzoate is not publicly available, we present a detailed comparison

with structurally related and alternative compounds for which crystallographic data have been

published. This information is valuable for understanding the impact of substituent effects on

molecular geometry and crystal packing, which are critical aspects in drug design and materials

science.

Data Presentation: Crystallographic Parameters
The following table summarizes key crystallographic data for a selection of benzoic acid

derivatives. These compounds offer insights into how different halogen substitutions influence

the crystal lattice and molecular dimensions.
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Parameter
2-Bromobenzoic
Acid[1]

2-Fluorobenzoic
Acid

3-Fluorobenzoic
Acid

Formula C₇H₅BrO₂ C₇H₅FO₂ C₇H₅FO₂

Molar Mass ( g/mol ) 201.02 140.11 140.11

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/n P2₁/a

a (Å) 14.7955(4) 5.150(2) 11.033(4)

b (Å) 3.9906(2) 6.890(3) 6.136(2)

c (Å) 22.9240(8) 8.840(4) 9.210(3)

α (°) 90 90 90

β (°) 96.906(3) 99.80(3) 108.30(3)

γ (°) 90 90 90

Volume (Å³) 1343.69(8) 309.1(2) 591.5(4)

Z 8 2 4

Selected Bond

Lengths (Å)

C-Br/F 1.898(2) 1.358(3) 1.361(2)

C=O 1.221(3) 1.217(4) 1.215(3)

C-O 1.309(3) 1.312(4) 1.315(3)

Selected Bond Angles

(°)

C-C-Br/F 121.5(2) 118.9(2) 118.3(2)

O=C-O 122.9(2) 123.1(3) 123.5(2)
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Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate
(A Representative Protocol)
This protocol is a representative procedure for the synthesis of the title compound, based on

established methods for analogous compounds.

Esterification of 3-Fluoro-2-methylbenzoic Acid:

3-Fluoro-2-methylbenzoic acid is dissolved in an excess of methanol.

A catalytic amount of concentrated sulfuric acid is added.

The mixture is refluxed for 4-6 hours.

After cooling, the excess methanol is removed under reduced pressure.

The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate

solution and then with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

evaporated to yield methyl 3-fluoro-2-methylbenzoate.

Bromination of the Methyl Group:

Methyl 3-fluoro-2-methylbenzoate is dissolved in a non-polar solvent such as carbon

tetrachloride.

N-Bromosuccinimide (NBS) in a slight molar excess and a radical initiator (e.g., benzoyl

peroxide) are added to the solution.

The mixture is heated to reflux and irradiated with a light source (e.g., a tungsten lamp) to

initiate the reaction.

The reaction progress is monitored by TLC or GC.

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is

removed by filtration.
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The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the

solvent is evaporated under reduced pressure to yield the crude product.

The product can be further purified by column chromatography or recrystallization.

Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of a small molecule crystal

structure.

Crystal Growth:

High-purity crystalline material is required.

Single crystals suitable for diffraction are grown by slow evaporation of a saturated

solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents

and solvent mixtures may be screened to find optimal conditions.

Data Collection:

A suitable single crystal is selected and mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize

thermal motion and radiation damage.

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a

detector, is used to collect the diffraction data.

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

Structure Solution and Refinement:

The collected diffraction data are processed to determine the unit cell parameters and

space group.

The structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.
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The structural model is refined against the experimental data using least-squares

methods. This process involves adjusting atomic coordinates, and thermal parameters to

minimize the difference between the observed and calculated structure factors.

Hydrogen atoms are typically located from the difference Fourier map and refined with

appropriate constraints.

The final refined structure is validated using various crystallographic metrics.

Visualizations

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

X-ray Crystallography

Starting Materials

Chemical Reaction

Workup & Isolation

Purification

Crystal Growth

Data Collection

Structure Solution

Structure Refinement

final_structure

Final Crystal Structure

Click to download full resolution via product page

Caption: Experimental workflow for synthesis and X-ray crystal structure determination.
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Methyl 3-fluoro-2-methylbenzoate
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Caption: Synthetic pathway for the target molecule via radical bromination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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